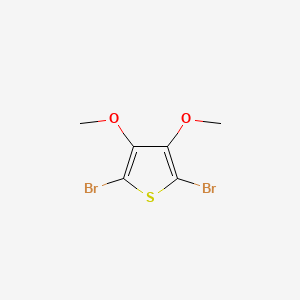

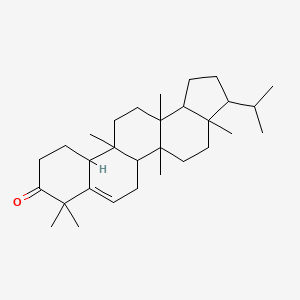

![molecular formula C29H46O B12296267 17-(5-Ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12296267.png)

17-(5-Ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La estigmasta-4,25-dien-3-ona es un compuesto esteroideo natural con la fórmula molecular C29H46O. Es un derivado del estigmasterol, un esterol vegetal que se encuentra en diversas fuentes vegetales. Este compuesto ha generado interés debido a sus potenciales actividades biológicas y aplicaciones en la investigación científica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La estigmasta-4,25-dien-3-ona se puede sintetizar a partir del sitosterol mediante una serie de reacciones químicas. Un método implica la hidroxilación directa de la cadena lateral del sitosterol utilizando metil (trifluorometil) dioxirano, seguida de la deshidratación del compuesto 25-hidroxilado con oxicloruro de fósforo .

Métodos de producción industrial

La producción industrial de estigmasta-4,25-dien-3-ona generalmente implica la extracción de sitosterol de fuentes vegetales, seguida de la modificación química para obtener el compuesto deseado. El proceso puede incluir pasos como purificación, hidroxilación y deshidratación en condiciones controladas para asegurar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

La estigmasta-4,25-dien-3-ona experimenta diversas reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes derivados con actividades biológicas alteradas.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales, mejorando las propiedades del compuesto.

Reactivos y condiciones comunes

Oxidación: PCC y KMnO4 son agentes oxidantes comúnmente utilizados.

Reducción: Se puede emplear la hidrogenación utilizando catalizadores como paladio sobre carbono (Pd/C).

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.

Principales productos formados

Oxidación: Estigmasta-4,22-dien-3-ona, estigmasta-4,22-dieno-3,6-diona y 3-O-acetil-5β,6β-epoxistigmast-22-eno-3-ol.

Reducción: Derivados reducidos con actividades biológicas modificadas.

Aplicaciones Científicas De Investigación

La estigmasta-4,25-dien-3-ona tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como material de partida para la síntesis de diversos compuestos esteroideos.

Biología: Investigada por sus potenciales actividades antiinflamatorias y citotóxicas.

Industria: Utilizada en el desarrollo de productos farmacéuticos y nutracéuticos.

Mecanismo De Acción

El mecanismo de acción de la estigmasta-4,25-dien-3-ona implica su interacción con objetivos y vías moleculares específicas. Por ejemplo, se ha demostrado que inhibe la vía de señalización del factor nuclear kappa B (NF-κB), reduciendo la producción de citoquinas proinflamatorias y otros mediadores inflamatorios . Esta inhibición se logra mediante la regulación a la baja de la fosfo-p38 quinasa de proteína activada por mitógeno y la fosforilación y degradación del inhibidor de NF-κB .

Comparación Con Compuestos Similares

La estigmasta-4,25-dien-3-ona se puede comparar con otros compuestos similares, como:

- Sitostenona (CAS#1058-61-3)

- Estigmasta-4,22,25-trien-3-ona (CAS#848669-09-0)

- Estigmasta-4,22-dien-3-ona (CAS#55722-32-2)

- Estigmastadienona (CAS#20817-72-5)

- Estigmasterol (CAS#83-48-7)

- Beta-Sitosterol (CAS#83-46-5)

- Palmitato de sitosterilo (CAS#2308-85-2)

- Estigmasta-5,8-dien-3-ol (CAS#570-72-9)

- Alfa-Spinasterol (CAS#481-18-5)

- Acetato de alfa-spinasterol (CAS#4651-46-1)

- Alfa-Spinasterona (CAS#23455-44-9)

Estos compuestos comparten similitudes estructurales pero difieren en sus grupos funcionales y actividades biológicas. La estigmasta-4,25-dien-3-ona es única debido a su estructura molecular específica y las propiedades biológicas resultantes.

Propiedades

Fórmula molecular |

C29H46O |

|---|---|

Peso molecular |

410.7 g/mol |

Nombre IUPAC |

17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18,20-21,24-27H,2,7-17H2,1,3-6H3 |

Clave InChI |

IUJSEAGAJKMVBJ-UHFFFAOYSA-N |

SMILES canónico |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B12296186.png)

![Methyl 16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate](/img/structure/B12296189.png)

![N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propan-2-ylpyrrolidine-2-carboxamide;sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one](/img/structure/B12296191.png)

![1H-1,2,4-Triazole-3,5-diamine, N3-[4-[4-(1R,2R,4S)-bicyclo[2.2.1]hept-2-yl-1-piperazinyl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-](/img/structure/B12296208.png)

![N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12296256.png)

![17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12296259.png)

![2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 4-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-bis(3-methylbut-2-enyl)benzoate](/img/structure/B12296262.png)